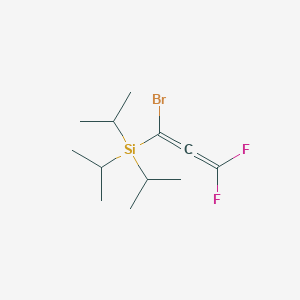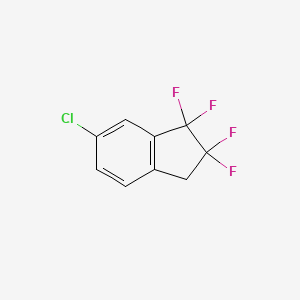
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- is a specialized organosilicon compound with the chemical formula C12H21BrF2Si . This compound is notable for its unique structure, which includes a silane core bonded to a bromo-difluoropropadienyl group and three isopropyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- typically involves the reaction of a suitable silane precursor with 1-bromo-3,3-difluoro-1,2-propadiene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at low to moderate levels to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the production process while maintaining high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiol-substituted silanes.
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of simpler silane derivatives with hydrogen or alkyl groups.
Aplicaciones Científicas De Investigación
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- involves its interaction with specific molecular targets. The compound can form stable bonds with various substrates, enhancing their chemical stability and reactivity. The presence of the bromo-difluoropropadienyl group allows for selective interactions with nucleophiles, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (1-bromo-3,3-difluoropropa-1,2-dienyl)-tri(propan-2-yl)silane
- (1-chloro-3,3-difluoropropa-1,2-dienyl)-tri(propan-2-yl)silane
Uniqueness
Silane, (1-bromo-3,3-difluoro-1,2-propadienyl)tris(1-methylethyl)- is unique due to the presence of both bromine and difluoropropadienyl groups, which confer distinct reactivity patterns compared to its analogs. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability .
Propiedades
Número CAS |
874659-42-4 |
|---|---|
Fórmula molecular |
C12H21BrF2Si |
Peso molecular |
311.28 g/mol |
InChI |
InChI=1S/C12H21BrF2Si/c1-8(2)16(9(3)4,10(5)6)11(13)7-12(14)15/h8-10H,1-6H3 |
Clave InChI |
DNOVDGGDVJDPRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)C(=C=C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)

![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)




